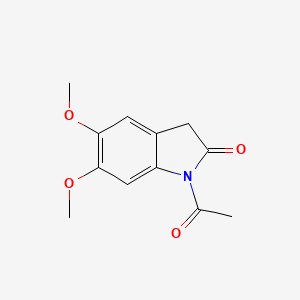
4,4,5,5-Tetramethyl-2-(2-methyl-4-phenoxyphenyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(2-methyl-4-phenoxyphenyl)-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable intermediate in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-4-phenoxyphenyl)-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid derivatives with pinacol in the presence of a catalyst. One common method includes the use of palladium catalysts to facilitate the borylation of aromatic compounds . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-methyl-4-phenoxyphenyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the boronic ester into a boronic acid or other oxidized forms.
Reduction: Reduction reactions can lead to the formation of boranes or other reduced boron-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include boronic acids, boranes, and substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学的研究の応用
4,4,5,5-Tetramethyl-2-(2-methyl-4-phenoxyphenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and imaging agents.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-methyl-4-phenoxyphenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of reversible covalent bonds. This interaction is crucial in the development of boron-containing drugs and catalysts .
類似化合物との比較
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
- Allylboronic acid pinacol ester
- Isopropenylboronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
4,4,5,5-Tetramethyl-2-(2-methyl-4-phenoxyphenyl)-1,3,2-dioxaborolane is unique due to its specific structural features, which provide enhanced stability and reactivity compared to other boronic esters. Its phenoxy group contributes to its versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C19H23BO3 |
|---|---|
分子量 |
310.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(2-methyl-4-phenoxyphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H23BO3/c1-14-13-16(21-15-9-7-6-8-10-15)11-12-17(14)20-22-18(2,3)19(4,5)23-20/h6-13H,1-5H3 |
InChIキー |
HCTGQGPRWYEMNQ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine](/img/structure/B8340067.png)

![Spiro[4.5]dec-7-en-8-yl-methanol](/img/structure/B8340084.png)


![(2R, 4R)-4-(TOLUENE-4-SULFONYLOXY)-1-[BENZYLOXYCARBONYL]-PYRROLIDINE-2-ETHYLCARBOXYLATE](/img/structure/B8340105.png)




